molecular formula C15H17N3O5S B6964089 [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide

[1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide

Cat. No.: B6964089
M. Wt: 351.4 g/mol
InChI Key: MKOKWVCWIOCCET-UHFFFAOYSA-N
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Description

[1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide: is an organic compound characterized by the presence of a pyrrolidine ring, a methanesulfonamide group, and a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide typically involves the reaction of 1,3-dioxoisoindoline derivatives with pyrrolidine and methanesulfonamide under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide lies in its combination of structural elements, which confer specific chemical reactivity and biological activity. The presence of the methanesulfonamide group enhances its solubility and stability, while the 1,3-dioxoisoindoline moiety provides a versatile platform for further functionalization .

Properties

IUPAC Name

[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c16-24(22,23)9-10-4-3-7-17(10)13(19)8-18-14(20)11-5-1-2-6-12(11)15(18)21/h1-2,5-6,10H,3-4,7-9H2,(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOKWVCWIOCCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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